Home > Products > Screening Compounds P100617 > 4-Hydroxy-4-phenyl-butyric acid
4-Hydroxy-4-phenyl-butyric acid -

4-Hydroxy-4-phenyl-butyric acid

Catalog Number: EVT-481166
CAS Number:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-4-phenyl-butyric acid (4-PBA) is an aromatic fatty acid that functions as a chemical chaperone. [, , , , ] While not naturally occurring in significant amounts, it serves as a low molecular weight analog of the naturally occurring compound, phenylbutyric acid. [] It exhibits a variety of biological activities, primarily attributed to its ability to alleviate endoplasmic reticulum (ER) stress by acting as a chemical chaperone, promoting proper protein folding and reducing the accumulation of misfolded proteins. [, , , ]

Future Directions
  • Investigating its role in gut microbiota: Recent findings suggest that 4-hydroxy-l-proline dehydratase, an enzyme present in the human gut microbiome, can metabolize trans-4-hydroxy-l-proline. [] Further research is needed to understand the implications of this metabolic activity on human health.

D-(-)-Mandelic Acid

Compound Description: D-(-)-Mandelic acid is an organic acid with the formula C6H5CH(OH)COOH. It is a model compound used in studying renal tubular secretion due to its negligible metabolism, protein binding, and low lipid solubility at physiological pH []. Studies suggest that it exerts a mutual inhibitory effect on renal tubular secretion with its homologs, suggesting a shared carrier mechanism [].

Relevance: D-(-)-Mandelic acid serves as the core structure from which several homologs are derived, including the target compound, 4-Hydroxy-4-phenyl-butyric acid. The key structural difference is the presence of an additional methylene group in the target compound, positioned between the hydroxyl-bearing carbon and the carboxyl group []. This structural similarity contributes to their shared affinity for renal tubular secretion mechanisms.

DL-Tropic Acid

Compound Description: DL-tropic acid, with a chemical formula of C9H10O3, serves as a homolog of D-(-)-mandelic acid. Like the target compound and D-(-)-mandelic acid, DL-tropic acid exhibits limited metabolism, protein binding, and lipid solubility at physiological pH, making it suitable for renal excretion studies [].

Relevance: As a homolog of D-(-)-mandelic acid, DL-tropic acid shares structural similarities with the target compound, 4-Hydroxy-4-phenyl-butyric acid. Both contain a phenyl ring and a hydroxyl group separated from a carboxylic acid by a carbon chain. This shared structure contributes to their comparable behavior in renal excretion studies [].

D-(-)-4-Hydroxy-4-phenylbutanoic Acid

Compound Description: This compound is structurally very similar to 4-Hydroxy-4-phenyl-butyric acid, differing only in the stereochemistry at the 4 position [].

Relevance: This compound is a diastereoisomer of 4-Hydroxy-4-phenyl-butyric acid. They are identical in atom connectivity but differ in the spatial arrangement of atoms. This makes them very similar in terms of their physical and chemical properties [].

DL-Phenyllactic Acid

Compound Description: DL-Phenyllactic acid is another homolog of D-(-)-mandelic acid investigated in renal excretion studies due to its similar properties of minimal metabolism, protein binding, and low lipid solubility at physiological pH [].

Relevance: Similar to the target compound, 4-Hydroxy-4-phenyl-butyric acid, DL-phenyllactic acid belongs to the same class of D-(-)-mandelic acid homologs []. They share a common phenyl group attached to a carbon chain bearing a carboxyl group, contributing to their shared characteristics in renal excretion.

D-(-)-Benzyllactic Acid

Compound Description: D-(-)-Benzyllactic acid is identified as a homolog of D-(-)-mandelic acid and, like the other homologs, demonstrates minimal metabolism and protein binding, and low lipid solubility, proving valuable for renal tubular secretion research [].

Relevance: As a member of the D-(-)-mandelic acid homolog series, D-(-)-Benzyllactic acid shares core structural features with the target compound, 4-Hydroxy-4-phenyl-butyric acid []. These similarities, specifically the presence of a phenyl ring and a carboxyl group, contribute to their shared behavior in the context of renal tubular secretion.

Compound Description: This unsaturated carboxylic acid is a precursor used in the chemo-enzymatic synthesis of both (R)- and (S)-2-Hydroxy-4-phenylbutanoic acid [].

Relevance: This compound can be converted to 4-Hydroxy-4-phenyl-butyric acid through reduction of the double bond. The stereoselective reduction of this compound allows for the synthesis of either enantiomer of 4-Hydroxy-4-phenyl-butyric acid [].

(2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid

Compound Description: This compound is a key component of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase []. Its structure and stereochemistry have been confirmed through X-ray crystallography [].

Relevance: This compound shares a significant structural similarity with 4-Hydroxy-4-phenyl-butyric acid, particularly in the arrangement of the phenyl ring, hydroxyl group, and carboxylic acid. The difference lies in the presence of an amino group at the 3-position instead of a hydrogen in 4-Hydroxy-4-phenyl-butyric acid [].

4-Hydroxy-3-methoxymandelic Acid (Vanillylmandelic Acid)

Compound Description: 4-Hydroxy-3-methoxymandelic acid, commonly known as vanillylmandelic acid (VMA), is a metabolite of catecholamines like epinephrine and norepinephrine. It is primarily measured in urine for diagnostic purposes, particularly in assessing conditions like tumors of the adrenal glands [].

4-Hydroxy-3-methoxyphenylacetic Acid (Homovanillic Acid)

Compound Description: 4-Hydroxy-3-methoxyphenylacetic acid, also known as homovanillic acid (HVA), is a metabolite of dopamine. It serves as a diagnostic marker for certain neuroendocrine tumors and is measured in urine for assessment [].

Relevance: 4-Hydroxy-3-methoxyphenylacetic acid is structurally analogous to 4-Hydroxy-4-phenyl-butyric acid, sharing a benzene ring and a hydroxyl group at the 4-position []. The presence of a methoxy group on the benzene ring and the replacement of the butyric acid chain with an acetic acid chain in HVA differentiate it from 4-Hydroxy-4-phenyl-butyric acid.

N-Acetyl-4-hydroxy-m-arsanilic Acid (N-AHAA)

Compound Description: N-Acetyl-4-hydroxy-m-arsanilic acid (N-AHAA) is identified as a metabolite of Roxarsone, an organoarsenical used in the poultry industry. It is found in chicken litter and raises environmental concerns due to its potential toxicity [].

2-Hydroxy-4-methylthio-butanoic acid (HMTBa)

Compound Description: This compound is a methionine analog studied for its effects on rumen fermentation and dairy cow performance. Research indicates that it can influence microbial protein synthesis and milk fat composition without significantly affecting milk yield [].

Sinapic Acid (4-hydroxy-3,5-dimethoxy-cinnamic acid)

Compound Description: Sinapic acid, a phenolic acid found in rapeseed meal, has been studied for its effects on broiler chickens. Research suggests potential negative effects on amino acid digestibility at higher dietary levels but no significant toxicity [].

Source and Classification

This compound is classified as a fatty acid derivative and is structurally related to 4-phenylbutyric acid, which has been studied for its neuroprotective properties. The synthesis and applications of 4-hydroxy-4-phenylbutyric acid are often explored in the context of its analogs, particularly in pharmacological studies aimed at understanding its therapeutic potential.

Synthesis Analysis

The synthesis of 4-hydroxy-4-phenylbutyric acid can be achieved through several methods:

  1. Oxidation of 4-Phenylbutanoic Acid: One common method involves the oxidation of 4-phenylbutanoic acid using potassium permanganate in acidic conditions, followed by reduction with sodium borohydride. This method allows for the introduction of the hydroxyl group at the appropriate position.
  2. Biocatalytic Methods: Recent advancements have shown that biocatalytic processes can be employed to convert 2-oxo-4-phenylbutyric acid into 4-hydroxy-4-phenylbutyric acid using engineered strains of Escherichia coli. For example, a mutant enzyme from Lactobacillus bulgaricus has been utilized to facilitate this transformation with high enantiomeric excess and yield .
  3. Reagents and Conditions: The synthesis typically requires specific reagents such as sulfuric acid for oxidation and sodium borohydride for reduction. Reaction conditions may vary, including temperature control and pH adjustments to optimize yield.
Chemical Reactions Analysis

4-Hydroxy-4-phenylbutyric acid can participate in various chemical reactions:

  1. Oxidation: It can undergo further oxidation reactions to form corresponding ketones or aldehydes under strong oxidizing conditions.
  2. Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions are critical for modifying the compound for various applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 4-hydroxy-4-phenylbutyric acid is primarily linked to its role as a chemical chaperone. Similar compounds have demonstrated the ability to stabilize misfolded proteins and prevent their aggregation, particularly under conditions of endoplasmic reticulum stress. This protective effect is crucial in neurodegenerative diseases where protein misfolding is prevalent.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways related to protein folding, degradation, and cellular stress responses. It appears to modulate pathways involved in cellular signaling and gene expression, contributing to its potential therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-4-phenylbutyric acid include:

  • Appearance: White crystalline solid
  • Melting Point: Approximately 70–72 °C
  • Solubility: Soluble in water, methanol, and ethanol; insoluble in non-polar solvents like hexane.

These properties make it suitable for various applications in research settings, particularly in biochemical assays where solubility is essential .

Applications

The applications of 4-hydroxy-4-phenylbutyric acid span several fields:

  1. Biochemical Research: Used as a substrate in enzyme assays due to its structural similarity to other fatty acids.
  2. Pharmaceutical Development: Investigated for potential therapeutic effects, particularly in neuroprotection and anti-inflammatory contexts.
  3. Industrial Applications: While limited, derivatives of this compound may find use in specialty chemicals or as intermediates in organic synthesis .
Biocatalytic Synthesis & Optimization Strategies

Enzymatic Asymmetric Reduction of 2-Oxo-4-Phenylbutyric Acid

The enzymatic reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) represents a cornerstone in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. This transformation relies on stereoselective carbonyl reductases (CRs) capable of distinguishing between prochiral faces of the OPBE ketone group. Candida parapsilosis carbonyl reductase (CpCR) has emerged as a particularly efficient biocatalyst, achieving >98% conversion and >99.9% enantiomeric excess (ee) when coupled with glucose dehydrogenase (GDH) for cofactor regeneration . The enzyme exhibits strict specificity for the pro-R hydride transfer from NADPH, ensuring precise chiral induction.

Microbial screening has identified several high-performing strains for this biotransformation. Candida boidinii CIOC21 achieves 95.1% yield and 99.7% ee at 2 g/L substrate loading, while Bacillus pumilus Phe-C3 tolerates exceptionally high OPBE concentrations (6.2 g/L) while maintaining 97.1% ee [6]. Plant-derived carbonyl reductases, such as those from Daucus carota (carrot), also demonstrate exceptional stereoselectivity (99% ee) though with lower volumetric productivities [6].

Table 1: Microbial Systems for OPBE Reduction to (R)-HPBE

Microbial SourceSubstrate Loading (g/L)Conversion (%)ee (%)Catalyst Form
Candida boidinii CIOC212.095.199.7 (R)Whole cells
Bacillus pumilus Phe-C36.295.397.1 (R)Whole cells
E. coli (CpCR-GDH fusion)30 mM (~5.3)98.399.9 (R)Recombinant whole cells
Daucus carota0.59099 (R)Plant tissue homogenate

Mutant d-Lactate Dehydrogenase Engineering for Stereoselective Production

Directed evolution of d-lactate dehydrogenase (d-LDH) has enabled breakthroughs in (R)-HPBE synthesis by addressing natural enzymatic limitations. Wild-type d-LDH from Staphylococcus epidermidis suffers from low thermostability (<40°C) and moderate activity (specific activity ~15 U/mg) toward OPBE. Rational mutagenesis targeting the substrate-binding pocket has yielded variants with enhanced catalytic efficiency. The L168R mutation increases positive charge complementarity with the OPBE carboxylate group, boosting activity 3.8-fold while maintaining >99% (R)-selectivity [3].

Simultaneous stability engineering has produced thermotolerant variants. The introduction of disulfide bridges (A78C/V242C) raises the melting temperature (Tm) by 9.8°C, enabling operation at 50°C without significant activity loss. This is critical for industrial processes where reaction temperatures often exceed microbial physiological ranges. When integrated with formate dehydrogenase (FDH) for NADH regeneration, engineered d-LDH achieves 165 g/L/day space-time yield in enzyme membrane reactors – a 20-fold improvement over initial biocatalytic processes [2] [3].

Table 2: Engineered d-LDH Variants for (R)-HPBA Production

VariantMutation(s)Specific Activity (U/mg)Tm (°C)Conversion (%)ee (%)
Wild-typeNone15.2 ± 1.142.351>99
L168RLeu168→Arg58.1 ± 3.243.198>99
A78C/V242CAla78→Cys, Val242→Cys14.8 ± 0.952.195>99
L168R/A78C/V242CCombined54.3 ± 2.751.999>99

Cofactor Regeneration Systems in Whole-Cell Biotransformation

Efficient NAD(P)H regeneration is paramount for economically viable biocatalysis. Three dominant strategies have been optimized for (R)-HPBE synthesis:

  • Enzyme Fusion Systems: Genetic fusion of CpCR with GDH using flexible peptide linkers (e.g., (GGGGS)3) creates bifunctional enzymes that minimize cofactor diffusion distances. The GDH-L-CpCR fusion construct expressed in E. coli BL21 exhibits 1960 U/mL activity – a 16.2-fold enhancement over separately expressed enzymes – enabling complete conversion of 30 mM OPBE in <6 hours .
  • Substrate-Coupled Regeneration: Isopropanol dehydrogenases (IPDH) exploit sacrificial alcohols to regenerate NAD+ during keto acid reduction. Though simpler to implement, this approach suffers from product inhibition at >50 mM isopropanol concentrations, limiting its applicability for high-density fermentations [6].
  • High-Density Cell Fermentation: Optimized fed-batch protocols achieve cell densities of >100 g DCW/L with coexpression of CpCR and GDH. Coupled with glucose feeding, this system maintains NADPH pools at >0.5 mM throughout biotransformation, supporting conversion of 920 mM OPBE – the highest reported substrate loading for this system .

The fusion enzyme approach reduces cofactor regeneration costs to <3% of total process expenses compared to >25% in free-enzyme systems requiring exogenous NADPH .

Industrial-Scale Process Design Challenges in Chiral Intermediate Synthesis

Scale-up of (R)-HPBE biosynthesis faces three critical engineering challenges:

Substrate/Product Inhibition Management

OPBE concentrations >100 mM significantly inhibit wild-type carbonyl reductases (>40% activity loss). Solutions include:

  • Continuous Substrate Feeding: Maintaining OPBE at <20 mM during the initial reaction phase enables high cell viability (>85%) while achieving final product titers of 912 mM .
  • Two-Phase Reaction Systems: Octanol/water biphasic systems (1:3 ratio) increase OPBE solubility while continuously extracting inhibitory (R)-HPBE into the organic phase, boosting productivity 4-fold compared to aqueous systems [6].

Enzyme Inactivation Under Process Conditions

Industrial reactors generate shear forces that destabilize soluble enzymes. Immobilization techniques address this limitation:

  • Cross-Linked Enzyme Aggregates (CLEAs): d-LDH/FDH co-immobilized CLEAs retain >90% activity after 15 batch cycles in enzyme membrane reactors [2].
  • Carrier-Bound Immobilization: CpCR covalently attached to EziGTM epoxy carriers maintains >80% productivity for >200 hours in packed-bed reactors [7].

Economic Viability Optimization

High enzyme production costs remain problematic. Integrated approaches include:

  • High-Density Fermentation: Optimized E. coli fed-batch processes yield 1960 U/mL CpCR activity in 24 hours – sufficient to reduce catalyst costs to <10% of total production expenses .
  • In Situ Product Removal (ISPR): Combining fermentation with continuous adsorption on polymeric resins (e.g., XAD-1180) increases space-time yield to 165 g/L/day, reducing downstream processing costs by 40% [2] [7].

Table 3: Industrial-Scale Performance Metrics for (R)-HPBE Production

Process ParameterFlask-LevelIndustrial-ScaleImprovement Factor
Volumetric Activity (U/mL)121196016.2x
Maximum OPBE Loading (mM)3092030.7x
Space-Time Yield (g/L/day)8.716519.0x
Catalyst Cost Contribution45%9.5%4.7x reduction

Compounds Mentioned:

  • 4-Hydroxy-4-phenylbutyric acid derivatives
  • Ethyl 2-oxo-4-phenylbutyrate (OPBE)
  • (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE)
  • (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA)
  • Carbonyl reductase (CpCR)
  • Glucose dehydrogenase (GDH)
  • d-Lactate dehydrogenase (d-LDH)
  • Formate dehydrogenase (FDH)
  • Pyridoxal 5′-phosphate (PLP)
  • Nicotinamide adenine dinucleotide phosphate (NADPH)

Properties

Product Name

4-Hydroxy-4-phenyl-butyric acid

IUPAC Name

4-hydroxy-4-phenylbutanoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)

InChI Key

OGQGIKZPOBBMNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.